Androsta-1,4-diene-3,6,17-trione
Overview
Description
Androsta-1,4-diene-3,6,17-trione: is a synthetic steroidal compound with the molecular formula C19H22O3 . It is known for its role as an aromatase inhibitor, which means it can inhibit the enzyme responsible for converting androgens into estrogens. This compound is often used in scientific research and has applications in various fields, including medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4-diene-3,6,17-trione typically involves the oxidation of androstenedione. One common method includes the use of oxidizing agents such as selenium dioxide or chromium trioxide under controlled conditions to achieve the desired transformation .
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation processes. Microorganisms such as Aspergillus species are used to convert androstenedione into this compound through enzymatic reactions. This method is preferred due to its cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Androsta-1,4-diene-3,6,17-trione can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form androsta-1,4-diene-3,17-dione.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxidation Products: Various oxidized steroids.
Reduction Products: Androsta-1,4-diene-3,17-dione.
Substitution Products: Substituted androsta-1,4-diene derivatives.
Scientific Research Applications
Chemistry: Androsta-1,4-diene-3,6,17-trione is used as a key intermediate in the synthesis of other steroidal compounds. It is also employed in studies involving steroidal transformations and enzyme inhibition .
Biology: In biological research, this compound is used to study the effects of aromatase inhibition on hormone levels and related physiological processes. It helps in understanding the role of estrogens in various biological systems .
Medicine: By inhibiting aromatase, it reduces estrogen levels, which can help in managing such conditions .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of steroidal drugs .
Mechanism of Action
Androsta-1,4-diene-3,6,17-trione exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By binding to the active site of aromatase, it prevents the enzyme from catalyzing the conversion process, leading to a decrease in estrogen levels. This mechanism is particularly useful in conditions where estrogen plays a critical role, such as certain types of breast cancer .
Comparison with Similar Compounds
1,4,6-Androstatriene-3,17-dione: Another potent aromatase inhibitor with a similar mechanism of action.
Androsta-1,4-diene-3,17-dione: A related compound that also acts as an aromatase inhibitor but with different potency and specificity.
Uniqueness: Androsta-1,4-diene-3,6,17-trione is unique due to its specific structure, which allows it to effectively inhibit aromatase. Its ability to reduce estrogen levels makes it particularly valuable in both research and therapeutic applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQXTJWPDQYMP-IEVKOWOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993488 | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72648-46-5 | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Oxo Boldione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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